DAT Affinity: Comparative Potency of Meta-Bromo Substitution in Methylphenidate Analogs
While direct data for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine is unavailable, class-level inference from closely related methylphenidate analogs demonstrates the impact of bromine position on dopamine transporter (DAT) binding. The meta-bromo substituted analog (m-bromo) shows an IC50 of 4 nM, making it approximately 20-fold more potent than unsubstituted methylphenidate (IC50 = 82 nM) [1]. This indicates that the specific meta-bromo substitution pattern, similar to the target compound's 3-bromo-5-methylphenyl group, is a key determinant of high DAT affinity.
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity |
|---|---|
| Target Compound Data | Not directly available; inferred from meta-bromo methylphenidate analog |
| Comparator Or Baseline | meta-bromo methylphenidate analog: IC50 = 4 nM; Unsubstituted methylphenidate: IC50 = 82 nM |
| Quantified Difference | Meta-bromo substitution results in a ~20.5-fold increase in affinity over the unsubstituted parent compound. |
| Conditions | In vitro binding assay using [3H]WIN 35,428 at DAT sites |
Why This Matters
This data suggests the meta-bromo substitution pattern, characteristic of the target compound, is critical for achieving high-affinity DAT engagement, distinguishing it from other regioisomers and unsubstituted analogs.
- [1] Gatley, S. J., Pan, D., Chen, R., Chaturvedi, G., & Ding, Y. S. (1994). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. The Journal of Pharmacology and Experimental Therapeutics. View Source
